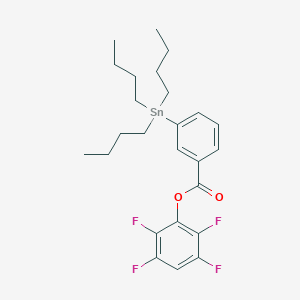![molecular formula C22H16S B12545223 1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene CAS No. 142144-51-2](/img/structure/B12545223.png)
1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a buten-3-yne backbone with phenyl groups attached at both ends. It is a member of the larger family of enyne compounds, which are known for their diverse chemical reactivity and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene can be achieved through several synthetic routes. One common method involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions . The reaction typically requires a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions often include heating to reflux temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene undergoes a variety of chemical reactions due to the presence of its enyne structure. Some of the common reactions include:
Wissenschaftliche Forschungsanwendungen
1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s enyne structure allows it to participate in various biochemical pathways, potentially leading to the inhibition of key enzymes or the modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene can be compared to other similar compounds, such as:
1,1,4-Triphenyl-1,3-butadiene: This compound has a similar enyne structure but with an additional phenyl group, leading to different chemical reactivity and applications.
1,1,4-Triphenyl-1,3-butadiyne: This compound features a butadiyne backbone, which imparts different electronic properties and reactivity compared to the buten-3-yne structure.
The uniqueness of 1,1’-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene lies in its specific arrangement of phenyl groups and the presence of the enyne moiety, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
142144-51-2 |
|---|---|
Molekularformel |
C22H16S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,4-diphenylbut-1-en-3-ynylsulfanylbenzene |
InChI |
InChI=1S/C22H16S/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)23-21-16-8-3-9-17-21/h1-9,11-12,14-18H |
InChI-Schlüssel |
QYERVDVAYWJRJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC=C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


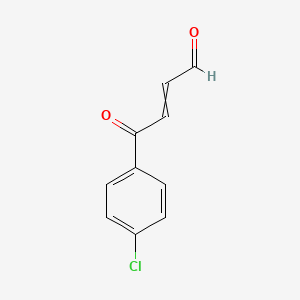
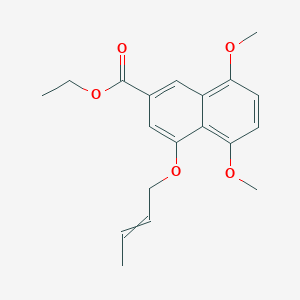
![N~2~,N~6~-Di([1,1'-biphenyl]-4-yl)naphthalene-2,6-diamine](/img/structure/B12545150.png)
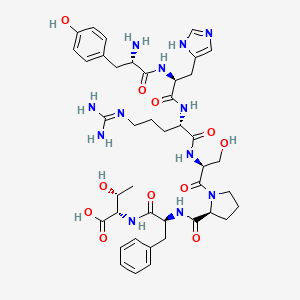
![4-[(4-Methoxyphenyl)sulfanyl]butan-2-OL](/img/structure/B12545167.png)
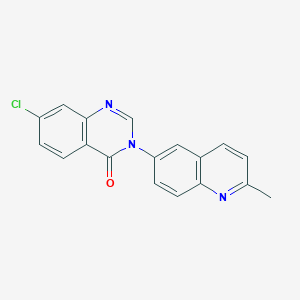
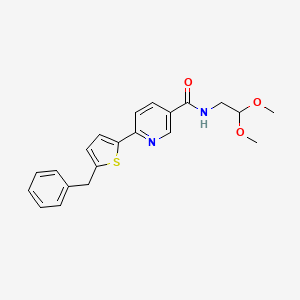
![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)
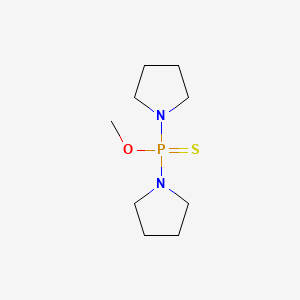
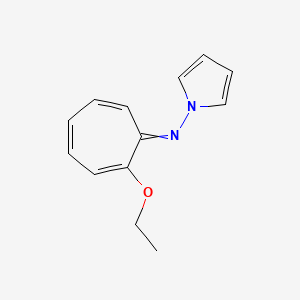

![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)

